molecular formula C6H14ClNO2 B2838295 (1S,2R,3S)-3-Aminocyclohexane-1,2-diol;hydrochloride CAS No. 2567489-91-0

(1S,2R,3S)-3-Aminocyclohexane-1,2-diol;hydrochloride

Cat. No.: B2838295
CAS No.: 2567489-91-0
M. Wt: 167.63
InChI Key: MIDIYKXNTKNGBP-WLUDYRNVSA-N
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Description

(1S,2R,3S)-3-Aminocyclohexane-1,2-diol;hydrochloride is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry, which includes three chiral centers. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S,2R,3S)-3-Aminocyclohexane-1,2-diol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable cyclohexane derivative.

    Functional Group Introduction: Introduction of amino and hydroxyl groups at specific positions on the cyclohexane ring.

    Chiral Resolution: Separation of the desired stereoisomer from other possible isomers.

Industrial Production Methods: Industrial production methods often involve:

    Catalytic Hydrogenation: Using catalysts to selectively hydrogenate specific bonds.

    Enzymatic Resolution: Employing enzymes to achieve high enantiomeric purity.

    Crystallization: Purification through crystallization techniques to obtain the hydrochloride salt.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of fully saturated cyclohexane derivatives.

    Substitution: Formation of various substituted cyclohexane derivatives.

Chemistry:

    Chiral Building Block: Used as a chiral building block in the synthesis of complex molecules.

    Catalysis: Employed in asymmetric catalysis to produce enantiomerically pure compounds.

Biology:

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.

    Metabolic Pathways: Investigated for its role in various metabolic pathways.

Medicine:

    Drug Development: Explored as a potential lead compound in drug development.

    Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.

Industry:

    Material Science: Used in the development of new materials with specific properties.

    Agriculture: Investigated for its potential use in agrochemicals.

Mechanism of Action

The mechanism of action of (1S,2R,3S)-3-Aminocyclohexane-1,2-diol;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This interaction can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    (1R,2S)-2-Aminocyclopentanecarboxylic Acid: Another chiral compound with similar structural features.

    (1S,2R,3S)-2-Amino-3-methylcyclopentanecarboxylic Acid: Shares similar stereochemistry and functional groups.

Uniqueness:

    Stereochemistry: The unique arrangement of chiral centers in (1S,2R,3S)-3-Aminocyclohexane-1,2-diol;hydrochloride distinguishes it from other compounds.

    Functional Groups: The presence of both amino and hydroxyl groups in specific positions provides unique reactivity and interaction potential.

This detailed overview highlights the significance and versatility of this compound in various scientific domains

Properties

IUPAC Name

(1S,2R,3S)-3-aminocyclohexane-1,2-diol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c7-4-2-1-3-5(8)6(4)9;/h4-6,8-9H,1-3,7H2;1H/t4-,5-,6+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIDIYKXNTKNGBP-WLUDYRNVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C(C1)O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@H]([C@H](C1)O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2567489-91-0
Record name (1S,2R,3S)-3-aminocyclohexane-1,2-diol hydrochloride
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